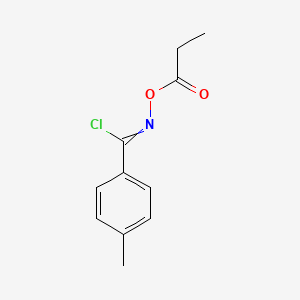![molecular formula C19H30N2 B14584896 1,1'-[(3-Ethylphenyl)methylene]dipiperidine CAS No. 61456-38-0](/img/structure/B14584896.png)
1,1'-[(3-Ethylphenyl)methylene]dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Ethylphenyl)methylene]dipiperidine is an organic compound that belongs to the class of dipiperidines This compound features a central phenyl ring substituted with an ethyl group and two piperidine rings attached via a methylene bridge
Vorbereitungsmethoden
The synthesis of 1,1’-[(3-Ethylphenyl)methylene]dipiperidine typically involves the reaction of 3-ethylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-[(3-Ethylphenyl)methylene]dipiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogenated reagents or other nucleophiles replace hydrogen atoms, forming substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Ethylphenyl)methylene]dipiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(3-Ethylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(3-Ethylphenyl)methylene]dipiperidine can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1,1’-(Phenylmethylene)dipiperidine: Another related compound with a phenyl ring and piperidine rings, but without the ethyl substitution.
Eigenschaften
CAS-Nummer |
61456-38-0 |
|---|---|
Molekularformel |
C19H30N2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-[(3-ethylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C19H30N2/c1-2-17-10-9-11-18(16-17)19(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16,19H,2-8,12-15H2,1H3 |
InChI-Schlüssel |
GZWGSGUDHMOGEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
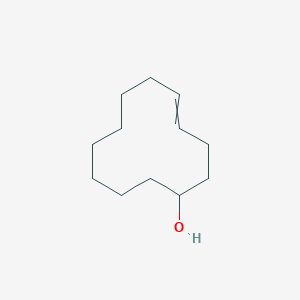
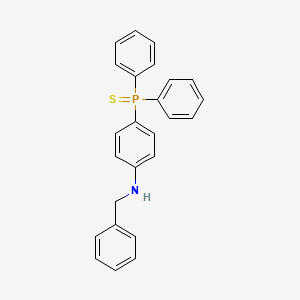
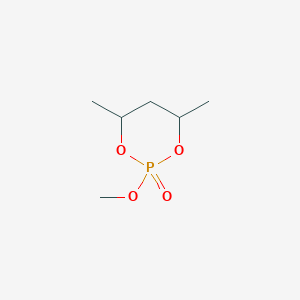
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
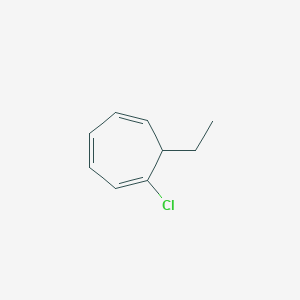
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
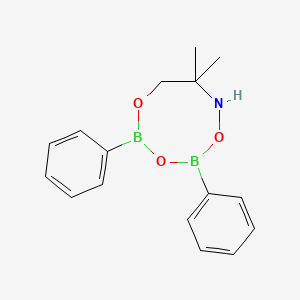
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)
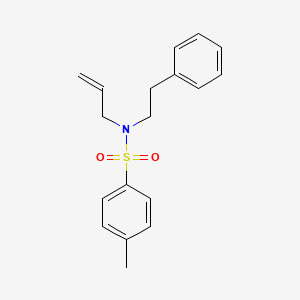

![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
